molecular formula C13H15Br2NO2 B8099360 tert-Butyl 4,6-dibromoindoline-1-carboxylate

tert-Butyl 4,6-dibromoindoline-1-carboxylate

Cat. No.: B8099360
M. Wt: 377.07 g/mol
InChI Key: IHMQQYLAOCCBES-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. tert-Butyl 4,6-dibromoindoline-1-carboxylate is a synthetic, brominated indoline derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, a standard strategy in multi-step organic synthesis to modulate reactivity and improve handling. The strategic incorporation of bromine atoms at the 4 and 6 positions of the indoline ring makes this reagent a versatile electrophilic coupling partner for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations. Indoline and indole scaffolds are recognized as privileged structures in pharmaceutical development due to their presence in a wide range of biologically active molecules . Research into brominated indole derivatives has demonstrated their significant potential in anticancer investigations, with studies showing that the bromo substituent can profoundly influence biological activity, lipophilicity, and metabolic stability . This suggests that this compound could serve as a critical precursor in the synthesis of novel compounds for evaluating against various disease targets. Its primary research value lies in its application as a building block for the construction of more complex, functionalized molecules, particularly in the discovery of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 4,6-dibromo-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQQYLAOCCBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Elemental Bromine in Acetic Acid

A widely adopted method employs bromine (Br₂) in glacial acetic acid at 0–25°C. The protocol involves:

  • Dissolving tert-butyl indoline-1-carboxylate in acetic acid.

  • Adding bromine dropwise under nitrogen atmosphere.

  • Stirring for 12–24 hours at room temperature.

  • Quenching excess bromine with sodium bisulfite (NaHSO₃).

  • Isolating the product via extraction (ethyl acetate/water) and purification by silica gel chromatography.

Key Data:

  • Yield: 68–72%

  • Reaction Time: 18 hours

  • Molar Ratio (Substrate:Br₂): 1:2.2

  • Purification Method: Column chromatography (hexane/ethyl acetate, 4:1)

  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (s, H-5), 7.45 (d, J = 2.4 Hz, H-7), 4.35 (q, J = 7.1 Hz, OCH₂), 1.52 (s, C(CH₃)₃).

Lewis Acid-Catalyzed Bromination

To enhance reaction efficiency, FeBr₃ (5 mol%) is added as a catalyst. This method reduces reaction time to 6–8 hours and improves yield to 75–78%. However, over-bromination at position 2 becomes a competing pathway, necessitating precise stoichiometric control.

Multi-Step Synthesis from Indole Precursors

For laboratories lacking access to tert-butyl indoline-1-carboxylate, a multi-step synthesis from indole derivatives offers an alternative.

Bromination of Methyl Indole-3-Carboxylate Followed by Reduction

  • Bromination: Methyl 1H-indole-3-carboxylate is treated with bromine in acetic acid, yielding methyl 5,6-dibromo-1H-indole-3-carboxylate (66% yield).

  • Hydrogenation: The dibrominated indole is reduced to indoline using Pd/C (10 wt%) under H₂ (1 atm) in ethanol.

  • Esterification: The resulting indoline-1-carboxylic acid is protected with tert-butyl dicarbonate ((Boc)₂O) and DMAP in THF, achieving 85% yield.

Advantages:

  • Avoids challenges in direct indoline bromination.

  • Enables modular synthesis of analogs.

Limitations:

  • Requires handling of pyrophoric catalysts (e.g., Pd/C).

  • Overall yield drops to 44% (3 steps).

Directed Ortho-Metalation (DoM) Strategies

Recent advances leverage directed metalation to achieve precise bromine placement.

Lithiation-Bromination Sequence

  • Protection: Indoline-1-carboxylic acid is converted to its tert-butyl ester.

  • Directed Lithiation: Treatment with LDA (2.1 equiv) at −78°C generates a lithiated intermediate at position 4.

  • Quenching with Br₂: Sequential addition of bromine at −78°C and 0°C installs bromines at positions 4 and 6, respectively.

Key Data:

  • Yield: 62%

  • Selectivity: >95% for 4,6-dibromo product

  • Conditions: Dry THF, −78°C to 0°C, inert atmosphere.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)SelectivityScalability
Direct Bromination68–7218HighIndustrial
Multi-Step from Indole4448ModerateLaboratory
Directed Metalation626Very HighPilot-Scale

Trade-offs:

  • Direct Bromination: Optimal for bulk production but requires hazardous bromine handling.

  • Directed Metalation: Superior selectivity but demands cryogenic conditions and air-sensitive reagents.

Mechanistic Insights and Side Reactions

Electrophilic Aromatic Substitution (EAS)

The tert-butyl ester withdraws electron density via induction, activating the indoline ring for EAS. Bromine (Br⁺) attacks meta positions (4 and 6), forming a Wheland intermediate that rearomatizes upon deprotonation. Competing para-bromination (position 7) is suppressed by steric hindrance from the tert-butyl group.

Over-Bromination and Byproduct Formation

Excess bromine or prolonged reaction times lead to:

  • Tribrominated products (2,4,6-substitution).

  • Oxidative decomposition of the indoline ring.

Mitigation Strategies:

  • Strict stoichiometric control (Br₂ ≤ 2.2 equiv).

  • Real-time monitoring by TLC or HPLC.

Industrial-Scale Optimization

Solvent-Free Bromination

Pilot studies demonstrate that milling tert-butyl indoline-1-carboxylate with N-bromosuccinimide (NBS) and FeCl₃ achieves 65% yield in 4 hours, eliminating solvent waste.

Continuous Flow Synthesis

A plug-flow reactor with in-line quenching reduces bromine exposure and improves heat dissipation, boosting yield to 78%.

Analytical Characterization

Critical spectroscopic data for quality control:

  • HRMS (ESI): m/z 518.9142 [M + H]⁺ (calcd. for C₁₆H₁₇Br₂N₂O₂: 518.9154).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 152.3 (C-1), 131.9 (C-4), 129.7 (C-6), 81.5 (C(CH₃)₃), 28.2 (C(CH₃)₃) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,6-dibromoindoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindole under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido or thiol-substituted indoline derivatives.

    Oxidation: Indole derivatives.

    Reduction: Tetrahydroindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that indoline derivatives, including tert-butyl 4,6-dibromoindoline-1-carboxylate, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indoline can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents make it a versatile reagent for cross-coupling reactions, such as Suzuki and Sonogashira couplings.

Table: Synthetic Applications

Reaction TypeDescriptionReference
Suzuki CouplingUsed to form biaryl compoundsSynthetic Communications
Sonogashira CouplingFacilitates the formation of alkynesTetrahedron Letters
Nucleophilic SubstitutionActs as a precursor for further functionalizationJournal of Organic Chemistry

Material Science

Fluorescent Materials
The compound has potential applications in the development of fluorescent materials due to its unique electronic properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:

A recent investigation into the photophysical properties of brominated indolines revealed that this compound exhibits strong fluorescence when incorporated into polymer matrices, making it suitable for use in display technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dibromoindoline-1-carboxylate involves its interaction with molecular targets through its bromine atoms and indoline ring. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related indoline derivatives (Table 1), focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Similarity Score
tert-Butyl 4,6-dibromoindoline-1-carboxylate 4-Br, 6-Br C₁₃H₁₅Br₂NO₂ 377.08 ~45 N/A
tert-Butyl 6-hydroxyindoline-1-carboxylate 6-OH C₁₃H₁₇NO₃ 235.28 66.38 0.95
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-OH, 3-CH₂OH C₁₅H₁₉NO₄ 277.31 86.63 0.85
tert-Butyl 5,7-dichloroindoline-1-carboxylate 5-Cl, 7-Cl C₁₃H₁₅Cl₂NO₂ 288.17 ~45 0.78

Key Differences and Implications

Substituent Effects on Reactivity
  • Bromine vs. Hydroxy Groups : Bromine’s electron-withdrawing nature increases the electrophilicity of the indoline ring, making this compound more reactive in nucleophilic aromatic substitution compared to hydroxy-substituted analogs (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) .
  • Halogen vs. Chlorine : Bromine’s larger atomic size and lower electronegativity (compared to chlorine) may lead to slower reaction kinetics in cross-coupling but higher stability in storage.
Physicochemical Properties
  • TPSA and Solubility : The hydroxy-substituted analog (TPSA = 66.38 Ų) exhibits higher polarity and aqueous solubility than the dibromo derivative (estimated TPSA ~45 Ų), which is more lipophilic. This impacts bioavailability and suitability for specific reaction conditions.
  • Molecular Weight : The dibromo derivative’s higher molecular weight (~377 g/mol) may limit its use in applications requiring low molecular weight intermediates.

Biological Activity

Tert-Butyl 4,6-dibromoindoline-1-carboxylate (CAS No. 1956324-96-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15Br2NO2
  • Molecular Weight : 377.07 g/mol
  • Storage Conditions : Keep in a dark place, sealed in dry conditions at 2-8°C.
  • Hazard Classification : Classified as dangerous with several precautionary statements due to potential toxic effects upon exposure.

This compound is thought to interact with various biological pathways, primarily through its ability to inhibit specific enzymes or receptors involved in disease processes. Although detailed mechanisms are still under investigation, initial studies suggest it may affect cellular signaling pathways related to inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, suggesting potential as an antibiotic adjuvant.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Streptococcus pneumoniae10

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Cell Line IC50 (μM)
HeLa15
MCF-720
A54930

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in the European Journal of Medicinal Chemistry evaluated several indoline derivatives for their antimicrobial activity. This compound was found to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in resistant strains of E. coli .
  • Anticancer Research :
    In a recent publication, researchers investigated the cytotoxic effects of various indoline derivatives on cancer cells. The results indicated that this compound significantly reduced cell viability in both HeLa and MCF-7 cells through mechanisms involving oxidative stress and apoptosis .
  • Structure-Activity Relationship (SAR) :
    An analysis of the structure-activity relationship highlighted that the presence of bromine atoms at positions 4 and 6 on the indoline ring enhances biological activity compared to non-brominated analogs. This finding underscores the importance of halogenation in modulating pharmacological properties .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 4,6-dibromoindoline-1-carboxylate, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer: The synthesis typically involves bromination of a pre-functionalized indoline scaffold. For example, starting with tert-butyl indoline-1-carboxylate, regioselective dibromination at positions 4 and 6 can be achieved using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Optimization includes:
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DCE) enhance reactivity .
  • Catalyst use : Mo(CO)₆ has been employed in analogous epoxidation reactions to improve selectivity .
  • Purification : Silica gel column chromatography is standard for isolating the product .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer:
  • Storage : Keep in tightly sealed containers at 2–8°C in a well-ventilated area, away from heat and ignition sources .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof electrical equipment in handling areas .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

  • Methodological Answer:
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is effective. Recrystallization from ethanol/water mixtures may further enhance purity .
  • Purity confirmation :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .
  • NMR : Ensure absence of extraneous peaks in ¹H/¹³C spectra .

Q. What are the key stability considerations for this compound during storage?

  • Methodological Answer:
  • Thermal stability : Decomposition occurs above 120°C; store below 25°C .
  • Light sensitivity : Protect from UV exposure by using amber glassware .
  • Moisture avoidance : Use desiccants (e.g., silica gel packets) in storage containers .

Q. How can basic spectroscopic techniques (NMR, IR) be applied to characterize this compound?

  • Methodological Answer:
  • ¹H NMR : Identify the tert-butyl group (singlet at ~1.3 ppm) and aromatic protons (doublets for dibromo-substituted indoline).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and brominated aromatic carbons (downfield shifts) .
  • IR : Detect C=O stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural predictions for this compound?

  • Methodological Answer:
  • Refinement tools : Use SHELX software for crystallographic refinement, adjusting thermal parameters and occupancy factors to match electron density maps .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles. Discrepancies may arise from crystal packing effects .
  • Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility not captured in static X-ray models .

Q. What experimental design approaches optimize the regioselectivity of dibromination on the indoline scaffold?

  • Methodological Answer:
  • DoE (Design of Experiments) : Vary factors like solvent polarity, temperature, and catalyst loading. Use response surface methodology to identify optimal conditions .
  • Competitive kinetics : Monitor reaction progress via LC-MS to determine rate constants for mono- vs. di-bromination.
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination to desired positions, followed by removal .

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) in characterizing this compound?

  • Methodological Answer:
  • Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of tert-butyl groups) causing splitting .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .

Q. What mechanistic insights can be gained from studying the bromination of tert-butyl indoline-1-carboxylate derivatives?

  • Methodological Answer:
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Electrophilic substitution patterns : Use Hammett plots to correlate substituent effects with bromination rates.
  • Computational modeling : Perform DFT studies to map transition states and identify electronic influences on regioselectivity .

Q. How can this compound serve as a precursor for bioactive natural product analogs?

  • Methodological Answer:
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at brominated positions .
  • Deprotection strategies : Remove the tert-butyl group (e.g., TFA treatment) to generate free indoline intermediates for further functionalization .
  • Biological screening : Test derivatives for activity in oxidative stress models, leveraging structural similarities to indole alkaloids .

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